6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde
Overview
Description
6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde is an organic compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.21 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H8F3NO2/c14-13(15,16)19-12-4-2-1-3-10(12)11-6-5-9(8-18)7-17-11/h1-8H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . The compound should be stored at 4°C .Scientific Research Applications
Synthesis of Trifluoromethyl-substituted Pyrazolo[4,3-c]pyridines
Researchers have developed straightforward synthesis methods for 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines using microwave-assisted treatment. This method utilizes 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with terminal alkynes under Sonogashira-type cross-coupling conditions. The process highlights the compound's role in synthesizing pyrazolo[4,3-c]pyridines with potential applications in various fields (Palka et al., 2014).
Heterocyclization to 1,2,4-Triazines
The effect of substituents in pyridine-2-carbaldehydes on their heterocyclization to 1,2,4-triazines has been studied, leading to the formation of substituted 3-(pyridin-2-yl)-1,2,4-triazines. This research outlines a novel pathway for synthesizing triazine derivatives, indicating the compound's utility in creating heterocyclic compounds with potential biological activities (Krinochkin et al., 2017).
Development of Fluorescent Dyes
The synthesis and investigation of highly fluorescent dyes containing the pyrazolylpyrene chromophore have been reported, showcasing the compound's application in developing new materials for sensing and optical devices. This research highlights the compound's potential in creating fluorescent materials with specific properties (Wrona-Piotrowicz et al., 2022).
Benzoxazine Synthesis for Epoxy Resins
A pyridinyl-containing benzoxazine has been synthesized from 4-phenyl-2,6-bis(4-aminophenyl)pyridine, showcasing the compound's role in creating materials with good thermal properties and potential applications in the polymer industry (Lin et al., 2014).
Properties
IUPAC Name |
6-[2-(trifluoromethoxy)phenyl]pyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-12-4-2-1-3-10(12)11-6-5-9(8-18)7-17-11/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUIBTZYILTLDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(C=C2)C=O)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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